molecular formula C18H24N2O3S B12933990 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- CAS No. 199852-00-1

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-

Cat. No.: B12933990
CAS No.: 199852-00-1
M. Wt: 348.5 g/mol
InChI Key: SFXBPNCOPYPCGZ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-((2,2-dimethoxyethyl)thio) group is typically done via a nucleophilic substitution reaction, where a suitable thiol reacts with a dimethoxyethyl halide. The 5-(1-methylethyl) and 6-(phenylmethyl) groups are introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.

    Substitution: The dimethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents. Examples include:

Uniqueness

What sets 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

199852-00-1

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

4-benzyl-2-(2,2-dimethoxyethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N2O3S/c1-12(2)16-14(10-13-8-6-5-7-9-13)19-18(20-17(16)21)24-11-15(22-3)23-4/h5-9,12,15H,10-11H2,1-4H3,(H,19,20,21)

InChI Key

SFXBPNCOPYPCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC=C2

Origin of Product

United States

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